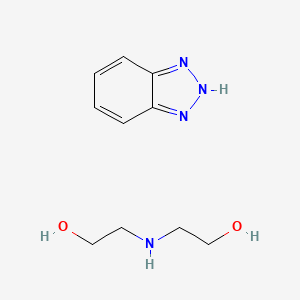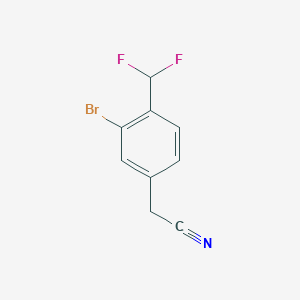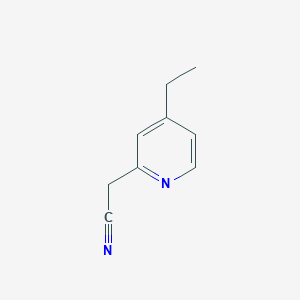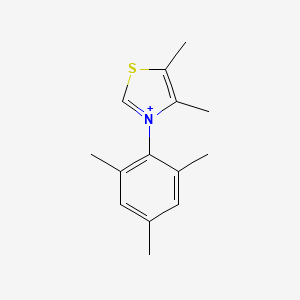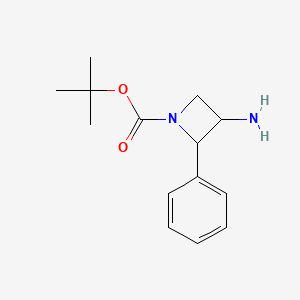![molecular formula C22H16N2S B13131531 [1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl- CAS No. 62219-33-4](/img/structure/B13131531.png)
[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl-: is a heterocyclic compound that features a bipyridine core with a thione functional group and two phenyl groups attached at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- typically involves the condensation of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization and subsequent functionalization with phenyl groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The bipyridine core allows for various substitution reactions, particularly at the nitrogen atoms or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In coordination chemistry, [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- serves as a ligand that can form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to chelate metals makes it a potential candidate for biological applications, such as metal ion sensing and imaging.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electron transfer, and molecular recognition.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the thione group and phenyl substitutions, making it less versatile in certain applications.
4,4’-Bipyridine: Similar bipyridine core but different substitution pattern, affecting its coordination properties.
1,10-Phenanthroline: Another heterocyclic ligand with different structural and electronic properties.
Uniqueness: The presence of the thione group and phenyl substitutions in [1(2H),2’-Bipyridine]-2-thione, 4,6-diphenyl- imparts unique electronic and steric properties, enhancing its ability to form stable and selective metal complexes.
Propriétés
Numéro CAS |
62219-33-4 |
|---|---|
Formule moléculaire |
C22H16N2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
Clé InChI |
ZJKUOKATDNZWOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


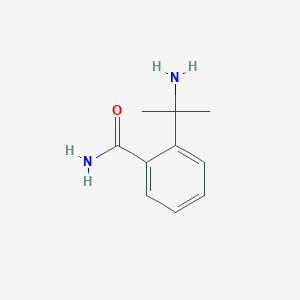

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
